REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4](=[O:6])[CH3:5].[F:7][C:8]([F:13])([F:12])[C:9](O)=[O:10]>ClCCl>[F:7][C:8]([F:13])([F:12])[C:9]([NH:2][CH2:3][C:4](=[O:6])[CH3:5])=[O:10] |f:0.1|
|
Name
|
Aminoacetone hydrochloride
|
Quantity
|
13.29 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(C)=O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring for about I hr at which time the evolution of gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated by evaporation at 60° C.
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 200 mL of ether
|
Type
|
ADDITION
|
Details
|
Solid sodium bicarbonate was cautiously added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered through a 2×5 cm silica gel plug
|
Type
|
WASH
|
Details
|
the plug was eluted with an additional 100 mL of ether
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated by evaporation at temperatures up to 60° C
|
Type
|
DISTILLATION
|
Details
|
The residue was kugelrohr distilled at a pot temperature of 100°-110° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)NCC(C)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |